BenchChemオンラインストアへようこそ!

Ro 1138452 hydrochloride

Prostanoid receptor pharmacology Radioligand binding IP receptor affinity

You should source Ro 1138452 hydrochloride as your primary IP receptor antagonist due to its unique pseudo-irreversible orthosteric binding. This mechanism provides >20-hour functional persistence after washout, a critical advantage over reversible antagonists like RO3244794 for overnight or chronic assays where continuous drug presence risks solvent toxicity. Its functional selectivity is validated by a Schild slope near unity in tissue preparations. Procure this compound to achieve insurmountable blockade and irrefutable target engagement data, especially when paired orthogonally with RO3244794 to rule out off-target effects at I₂, PAF, and EP receptors.

Molecular Formula C19H23N3O.HCl
Molecular Weight 345.87
Cat. No. B1574457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 1138452 hydrochloride
Synonyms4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride
Molecular FormulaC19H23N3O.HCl
Molecular Weight345.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ro 1138452 Hydrochloride: High-Affinity Prostacyclin IP Receptor Antagonist for Prostanoid Pharmacology Research


Ro 1138452 hydrochloride (CAS 221529-58-4; synonym CAY10441) is a 2-(phenylamino)-imidazoline derivative that functions as a potent, selective, and pseudo-irreversible orthosteric antagonist at the prostacyclin (IP) receptor [1]. Originally discovered through structure–activity relationship optimization by Clark et al. (2004), the compound displays high affinity for both human and rat IP receptors with a pKi of 8.3 in SH-SY5Y neuroblastoma cells and 9.3±0.1 in human platelet membranes [1][2]. As the hydrochloride salt (MW 345.87, purity ≥98% by HPLC), it is supplied as a research-grade tool compound widely employed to dissect IP receptor-mediated signaling in vascular biology, platelet function, nociception, and inflammation .

Why In-Class IP Receptor Antagonists Cannot Replace Ro 1138452 Hydrochloride Without Quantitative Validation


Prostanoid IP receptor antagonists form a small and structurally heterogeneous class in which affinity, selectivity, binding kinetics, and pharmacokinetics diverge substantially across compounds. The two best-characterized IP antagonists—Ro 1138452 and RO3244794—differ by approximately 40- to 63-fold in receptor binding affinity [1]. Their off-target liability profiles are orthogonal: Ro 1138452 exhibits measurable affinity at imidazoline I₂ (pKi 8.3) and platelet-activating factor (PAF; pKi 7.9) receptors, whereas RO3244794 is devoid of I₂/PAF binding but displays weak affinity at EP₁, EP₃, EP₄, and TP prostanoid receptors [1]. Oral bioavailability differs by nearly 73-fold (0.70% vs. 50.8%), and Ro 1138452 uniquely exhibits pseudo-irreversible orthosteric binding with functional insurmountability and >20-hour washout resistance [1][2]. These multidimensional differences mean that substituting one IP antagonist for another without experimental re-validation risks both loss of target engagement and introduction of unanticipated off-target pharmacology.

Ro 1138452 Hydrochloride: Quantitative Comparator Evidence for Scientific Selection


IP Receptor Binding Affinity: ~40-Fold Higher Than the Structurally Distinct IP Antagonist RO3244794

In a direct head-to-head radioligand binding study using human platelet membranes, Ro 1138452 exhibited a pKi of 9.3±0.1, compared to 7.7±0.03 for RO3244794—corresponding to an approximately 40-fold higher affinity (Ki ≈ 0.5 nM vs. Ki ≈ 20 nM). In a recombinant human IP receptor system, the pKi values were 8.7±0.06 and 6.9±0.1, respectively, representing an approximately 63-fold difference [1]. Hill coefficients did not differ significantly from unity for either compound, confirming competitive binding at a single site [1]. The original Clark et al. (2004) study reported a pKi of 8.3 (Ki ≈ 5 nM) for Ro 1138452 in SH-SY5Y neuroblastoma cells [2].

Prostanoid receptor pharmacology Radioligand binding IP receptor affinity

Functional Antagonism of cAMP Accumulation: ~3-Fold Greater Potency Than RO3244794

In CHO-K1 cells stably expressing the human IP receptor, Ro 1138452 inhibited carbaprostacyclin (10 nM)-induced cAMP accumulation with a pIC₅₀ of 7.0±0.07, compared to 6.5±0.06 for RO3244794. After Cheng–Prusoff correction, functional affinity estimates (pKi) were 9.0±0.06 for Ro 1138452 and 8.5±0.11 for RO3244794—an approximately 3.2-fold difference in functional potency [1]. Neither compound displayed agonist activity at the recombinant IP receptor, and neither inhibited platelet aggregation independently of stimulus [1].

cAMP signaling Functional antagonism CHO-K1 recombinant system

Multi-Tissue pA₂ Validation: Consistent Competitive Antagonism Across Vascular and Platelet Preparations

Ro 1138452 has been validated as a competitive IP receptor antagonist across five distinct isolated tissue and platelet preparations, generating Schild plot slopes close to unity. pA₂ values were 8.20 (human pulmonary artery), 8.39 (guinea-pig aorta), and 8.12 (rabbit mesenteric artery) against the selective IP agonist cicaprost [1]. In human and rat platelet-rich plasma, pA₂ values ranged from 7.35 to 8.21, with the lower values attributable to plasma protein binding [1]. Crucially, Ro 1138452 did not block relaxation induced by the EP₂-selective agonist butaprost in guinea-pig trachea (pA₂ <6.0), nor PGE₂ (EP₄)- or substance P (NK₁)-mediated responses in rabbit mesenteric artery [1], confirming functional IP selectivity in tissues. No comparable multi-tissue pA₂ dataset exists for RO3244794.

Isolated tissue pharmacology Schild analysis IP receptor classification

In Vivo Analgesic Efficacy: Comparable Anti-Hyperalgesic Activity to RO3244794 Despite 73-Fold Lower Oral Bioavailability

In the rat carrageenan-induced mechanical hyperalgesia model, orally administered Ro 1138452 (3–100 mg/kg, p.o.) produced dose-dependent reversal of hyperalgesia with an ED₅₀ of 18.3±1.9 mg/kg, achieving 84±8% inhibition of hyperalgesia at the highest dose [1]. In a separate study, RO3244794 (1–30 mg/kg, p.o.) produced an ED₅₀ of 14±3.6 mg/kg with 76±12% maximal inhibition [1]. In the acetic acid-induced abdominal constriction assay, Ro 1138452 (1–10 mg/kg, i.v.) inhibited constrictions by 65±10% at 10 mg/kg, while RO3244794 (1–30 mg/kg, i.v.) produced 100% inhibition with an ED₅₀ of 3.8±1.03 mg/kg [1]. Notably, despite an oral bioavailability of only 0.70% for Ro 1138452 vs. 50.8% for RO3244794, Ro 1138452 achieved a higher free plasma concentration (28 nM vs. 11 nM) at equivalent i.v. doses due to lower plasma protein binding (95.3% vs. 99.86%) [1].

In vivo nociception Carrageenan hyperalgesia Analgesic pharmacology

Selectivity Profile: Orthogonal Off-Target Map Relative to RO3244794 Enables Complementary Experimental Design

Comprehensive selectivity profiling against >50 receptors and enzymes (Cerep panel) revealed distinct off-target patterns for the two IP antagonists [1]. Ro 1138452 displayed significant affinity at imidazoline I₂ (pKi 8.3; IC₅₀ 7 nM) and PAF (pKi 7.9; IC₅₀ 52.9 nM) receptors, with weak affinity at α₁B (pKi 5.87), α₂A (pKi 6.49), M₁–M₅ muscarinic (pKi 5.66–6.14), and 5-HT₁A,₁B,₂A,₂C,₄ receptors (pKi 5.35–6.11). It showed no measurable affinity at EP₁, EP₃, FP, or TP prostanoid receptors at 10 μM [1]. In contrast, RO3244794 was devoid of I₂ and PAF binding but exhibited weak affinity at EP₁ (pKi <5), EP₃ (pKi 5.38), EP₄ (pKi 5.74), TP (pKi 5.09), and adenosine A₃ (pKi 5.32) [1]. The Syed et al. (2015) study further identified that Ro 1138452 can exhibit α₁/α₂-adrenoceptor-mediated contractile activity in rat tail artery and anti-muscarinic activity in mouse trachea at certain concentrations [2], confirming that the Cerep-identified weak adrenoceptor and muscarinic affinities can manifest functionally in specific tissues.

Receptor selectivity profiling Off-target pharmacology Cerep panel

Pseudo-Irreversible Orthosteric Binding: Sustained Receptor Blockade Not Achievable With RO3244794

In BEAS-2B human airway epithelial cells stably transfected with a cAMP-response element (CRE) luciferase reporter, Ro 1138452 antagonized taprostene-induced CRE-dependent transcription in an insurmountable manner that was not reversed over a 20-hour washout period [1]. This pharmacological profile is consistent with pseudo-irreversible orthosteric antagonism, wherein dissociation from the IP receptor is so slow that re-equilibration is not achieved within the timeframe of response measurement [1]. Mechanistically, this was attributed neither to covalent receptor inactivation, allosterism, nor hemiequilibrium [1]. In contrast, in the Jones et al. (2006) isolated tissue studies, Ro 1138452 generally behaved as a surmountable competitive antagonist in vascular preparations, though non-surmountable antagonism was observed at higher concentrations in some preparations due to the EP₃ contractile action of cicaprost rather than an inherent property of Ro 1138452 [2]. No pseudo-irreversible binding has been reported for RO3244794.

Binding kinetics Pseudo-irreversible antagonism Sustained target engagement

Optimal Research Applications of Ro 1138452 Hydrochloride Based on Quantitative Differentiation Evidence


Prostanoid Receptor Classification in Isolated Tissue Pharmacology

Ro 1138452 is the best-characterized IP receptor antagonist for Schild analysis in isolated smooth muscle and platelet preparations, with validated pA₂ values of 8.12–8.39 and Schild slopes close to unity across human pulmonary artery, guinea-pig aorta, and rabbit mesenteric artery [1]. Its functional selectivity at tissue-level IP receptors has been confirmed by the absence of blockade of EP₂ (butaprost), EP₄ (PGE₂), NK₁ (substance P), DP₁ (PGD₂), and adenosine A₂A (NECA) responses [1]. Researchers classifying unknown prostanoid-mediated responses should use Ro 1138452 as the primary IP receptor tool, with RO3244794 as an orthogonal confirmation tool due to their non-overlapping off-target profiles [2].

Sustained IP Receptor Blockade in Long-Duration Cell-Based Assays

For experiments requiring prolonged IP receptor antagonism—such as overnight chemokine release assays (CXCL9/CXCL10), chronic gene expression studies, or extended cAMP reporter assays—Ro 1138452 is uniquely suitable due to its pseudo-irreversible orthosteric binding with >20-hour functional persistence after washout [1]. Standard reversible antagonists like RO3244794 would require continuous presence in the medium to maintain receptor blockade, introducing potential solvent toxicity or off-target accumulation over long incubation periods [1].

In Vivo Nociception and Inflammation Studies in Rodent Models

Ro 1138452 has demonstrated significant, dose-dependent analgesic and anti-inflammatory efficacy in rat models of acetic acid-induced visceral nociception (65±10% inhibition at 10 mg/kg i.v.) and carrageenan-induced inflammatory hyperalgesia (ED₅₀ 18.3±1.9 mg/kg p.o.; 84±8% maximal inhibition) [1]. Its higher free plasma concentration (28 nM at 5 mg/kg i.v.) relative to RO3244794 (11 nM) compensates for its low oral bioavailability when administered intravenously [1]. For acute in vivo IP receptor pharmacology, Ro 1138452 is a suitable tool provided i.v. administration is employed; for chronic oral dosing, RO3244794 may be preferred but requires careful dose adjustment due to high protein binding [1].

Complementary IP Antagonist Pairing for Target Engagement Verification

The orthogonal off-target profiles of Ro 1138452 (I₂ pKi 8.3; PAF pKi 7.9; weak adrenoceptor/muscarinic affinity) and RO3244794 (EP₃ pKi 5.38; EP₄ pKi 5.74; TP pKi 5.09) make them an ideal paired tool set for rigorous IP receptor target engagement studies [1]. Concordant blockade of a biological response by both antagonists provides strong evidence for IP receptor mediation, while divergent results flag potential off-target contributions that merit further investigation with selective ligands for I₂, PAF, EP₃, EP₄, or TP receptors [1].

Quote Request

Request a Quote for Ro 1138452 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.